molecular formula C12H6ClF4N B13081783 5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine

5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine

Cat. No.: B13081783
M. Wt: 275.63 g/mol
InChI Key: PKGFLBUPHHCKBH-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine is an organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to a pyridine ring. The unique combination of these substituents imparts distinctive physical and chemical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyridine with a trifluoromethyl-substituted phenylboronic acid in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and trifluoromethylation reactions. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. The choice of reagents and solvents is crucial to minimize environmental impact and production costs.

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups enhances its binding affinity and selectivity towards these targets . The compound can modulate the activity of enzymes by acting as an inhibitor or activator, depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-fluoro-3-(4-(trifluoromethyl)phenyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct electronic and steric effects. These effects influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H6ClF4N

Molecular Weight

275.63 g/mol

IUPAC Name

5-chloro-2-fluoro-3-[4-(trifluoromethyl)phenyl]pyridine

InChI

InChI=1S/C12H6ClF4N/c13-9-5-10(11(14)18-6-9)7-1-3-8(4-2-7)12(15,16)17/h1-6H

InChI Key

PKGFLBUPHHCKBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=C(N=CC(=C2)Cl)F)C(F)(F)F

Origin of Product

United States

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